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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction
ACH-000143 is a novel, potent, and orally active agonist of the melatonin receptors MT1 and

MT2.[1] Preclinical investigations have highlighted its potential as a therapeutic agent for

metabolic diseases, particularly those linked to circadian rhythm disruption such as obesity,

diabetes, and nonalcoholic steatohepatitis.[2][3] This technical guide provides a comprehensive

overview of the key preclinical data on ACH-000143, including its in vitro and in vivo

pharmacology, pharmacokinetic profile, and safety assessment. Detailed experimental

protocols and visual representations of key pathways and workflows are included to support

further research and development efforts.

In Vitro Pharmacology
Melatonin Receptor Binding and Functional Activity
ACH-000143 demonstrates sub-nanomolar potency as an agonist at both human MT1 and

MT2 receptors.[1]

Table 1: In Vitro Melatonin Receptor Activity of ACH-000143
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Parameter MT1 MT2

EC50 (nM) 0.06 0.32

Data sourced from

MedChemExpress.[1]

Experimental Protocol: Melatonin Receptor Functional
Assays

Cell Lines: Chinese Hamster Ovary (CHO) cells recombinantly expressing human MT1 or

MT2 receptors were utilized.[3]

MT1 Functional Assay: The functional potency at the MT1 receptor was determined using a

cell impedance-based assay. Changes in cell morphology and adherence upon compound

stimulation were measured as a function of impedance, providing a label-free detection of

receptor activation.

MT2 Functional Assay: A fluorometric method was employed to measure changes in

intracellular cyclic AMP (cAMP) levels in response to compound administration. Agonism at

the MT2 receptor, which is a Gi-coupled receptor, leads to a decrease in cAMP levels.

ADME and Safety Profile
A series of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and safety

assays were conducted to characterize the drug-like properties of ACH-000143.

Table 2: In Vitro ADME and Safety Profile of ACH-000143

Assay Species Result

hERG Binding Human Devoid of binding

Genotoxicity -
No genotoxic potential

observed

Data from primary research

publication.[2]
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In Vivo Pharmacology
Efficacy in a Diet-Induced Obese Rat Model
The therapeutic potential of ACH-000143 in a metabolic disease model was assessed in high-

fat diet (HFD)-induced obese Sprague-Dawley rats.[2]

Table 3: In Vivo Efficacy of ACH-000143 in High-Fat Diet-Induced Obese Rats

Parameter Dose (mg/kg, p.o.) Outcome

Plasma Glucose 10 -16.4% (p < 0.05)

30 -16.9% (p < 0.01)

Body Weight Gain 10 and 30
Significant reduction in weekly

gain

Liver Triglycerides Not specified Reduction observed

Hepatic Steatosis Not specified Reduction observed

Data sourced from

MedChemExpress and primary

research publication.[1][2]

Experimental Protocol: High-Fat Diet-Induced Obese Rat
Study

Animal Model: Male Sprague-Dawley rats were fed a high-fat diet to induce obesity and

metabolic dysregulation.[2]

Treatment: ACH-000143 was administered orally once daily for two months at doses of 10

and 30 mg/kg.[1][2] A vehicle control group and a positive control group (dapagliflozin) were

included in the study.[2]

Parameters Measured: Key endpoints included body weight, food intake, plasma glucose

levels, liver triglyceride content, and assessment of hepatic steatosis.[1][2]
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Pharmacokinetics
Pharmacokinetic studies were conducted in rodents to evaluate the oral bioavailability and

brain penetration of ACH-000143. The compound was found to have high oral bioavailability

and was characterized as having "peripherally preferred exposure".[2][3]

Safety Pharmacology
Early safety assessments in rats indicated that ACH-000143 was well-tolerated. No behavioral

alterations were observed at doses up to 100 mg/kg, p.o.[2]

Visualizations
Signaling Pathway
The physiological effects of melatonin and its agonists, such as ACH-000143, are primarily

mediated through the activation of MT1 and MT2 G protein-coupled receptors (GPCRs).[3]
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Caption: ACH-000143 signaling through MT1 and MT2 receptors.

Experimental Workflow
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The preclinical evaluation of ACH-000143 followed a structured workflow from in vitro

characterization to in vivo efficacy testing.
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Caption: Preclinical development workflow for ACH-000143.
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Logical Relationship
The therapeutic rationale for ACH-000143 is based on the link between circadian rhythm,

melatonin signaling, and metabolic health.
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Caption: Therapeutic rationale for ACH-000143 in metabolic diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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